(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine
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Overview
Description
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by its unique spiro structure, which consists of two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Methyl-8-azaspiro[4One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, allowing for large-scale production while maintaining the compound’s stereochemical integrity .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic amines .
Scientific Research Applications
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine: This compound has a similar spirocyclic structure but with a trifluoromethyl group, which can alter its chemical properties and biological activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in functional groups, leading to variations in their reactivity and applications.
Uniqueness
(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-8-6-9(11)10(7-8)2-4-12-5-3-10/h8-9,12H,2-7,11H2,1H3/t8-,9+/m1/s1 |
InChI Key |
IMMUYCWOWGGGMY-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2(C1)CCNCC2)N |
Canonical SMILES |
CC1CC(C2(C1)CCNCC2)N |
Origin of Product |
United States |
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